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Overcoming Lornoxicam's low solubility in aqueous buffers

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Lornoxicam Solubility Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for overcoming the low aqueous solubility of **lornoxicam**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving **lornoxicam** in my aqueous buffer (e.g., phosphate buffer pH 7.4). What are the common reasons for this?

A1: **Lornoxicam** is a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its aqueous solubility is very low and pH-dependent. [1][2] At ambient temperature, its solubility in water is reported to be as low as 0.0385 ± 0.01 mg/mL.[3] In acidic conditions, such as those found in the stomach (pH 1.2), the solubility is even lower, around 0.0056 mg/mL.[4] The pKa of **lornoxicam** is 4.7, and it exists as an anion at pH values of 6 and above, which contributes to its low solubility in acidic and neutral buffers. [4][5]

Q2: My **lornoxicam** powder is not dissolving completely, even with vigorous stirring and sonication. What can I do?

Troubleshooting & Optimization





A2: If mechanical methods are insufficient, you may need to employ formulation strategies to enhance solubility. Common approaches include:

- pH Adjustment: **Lornoxicam**'s solubility increases with pH.[2][6] For instance, its solubility is significantly higher in phosphate buffers at pH 6.8 and 7.4 compared to acidic buffers.[2][7]
- Co-solvents: The use of organic co-solvents can significantly improve lornoxicam's solubility. A mixture of ethanol and polyethylene glycol 400 (PEG 400) has been successfully used.[8] Propylene glycol (PG) has also been employed as a penetration enhancer in transdermal preparations, which relies on its solubilizing properties.[9]
- Cyclodextrins: Cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lornoxicam, thereby increasing its aqueous solubility.[10][11][12] The formation of a ternary complex with β-cyclodextrin and arginine has been shown to dramatically increase solubility.[13]
- Solid Dispersions: Preparing a solid dispersion of **lornoxicam** with a hydrophilic carrier can enhance its dissolution rate.[14][15] Crospovidone has been shown to increase solubility by 147.6-fold.[14][16]
- Crystal Engineering (Co-crystals): Forming co-crystals of lornoxicam with a suitable coformer, such as saccharin sodium, can increase its solubility and dissolution rate.[1][3]

Q3: I am seeing precipitation of **lornoxicam** after initially dissolving it. How can I prevent this?

A3: Precipitation upon standing can be due to the solution being supersaturated or a change in conditions (e.g., temperature, pH).

- Ensure Complete Complexation: If using cyclodextrins, ensure the molar ratio of cyclodextrin to **lornoxicam** is sufficient to maintain the complex in solution.
- Maintain pH: Use a well-buffered system to prevent pH shifts that could lead to precipitation.
- Co-solvent Concentration: If using co-solvents, ensure the concentration is adequate to maintain solubility throughout the experiment.



 Temperature Control: Lornoxicam solubility can be temperature-dependent. Maintain a constant temperature suitable for your experimental setup.

Q4: Can I use surfactants to improve lornoxicam solubility?

A4: Yes, surfactants can be used in combination with other methods. For example, the combination of HP-β-cyclodextrin with surfactants like sodium lauryl sulfate (SLS) and Tween 80 has been shown to significantly enhance the solubility of **lornoxicam**.[17]

Lornoxicam Solubility Data

The following tables summarize the solubility of **lornoxicam** in various media and the enhancement achieved through different formulation strategies.

Table 1: Solubility of Lornoxicam in Different Aqueous Media

| Medium | рН | Solubility (µg/mL) | Reference |
|------------------|-----|--------------------|-----------|
| 0.1 N HCl | 1.2 | 5.6 | [4] |
| 0.1 N HCl | 1.2 | 31.597 | [1][6] |
| Acetate Buffer | 4.6 | 22.69 | [1] |
| Distilled Water | ~6 | 44.73 | [1][6] |
| Phosphate Buffer | 6.8 | 74.287 | [1][6] |
| Phosphate Buffer | 7.4 | 98.9 | [1][6] |

Table 2: Enhancement of **Lornoxicam** Solubility with Different Techniques



| Technique | Carrier/Co- former/Co- solvent | Ratio (Drug:Enhance r) | Solubility Enhancement (fold) | Reference |
|-----------------------------|--------------------------------------|------------------------------|---|-----------|
| Surface Solid Dispersion | Crospovidone | 1:5 | 147.6 | [14][16] |
| Surface Solid Dispersion | Sodium Starch Glycolate | 1:5 | 50.2 | [14] |
| Ternary Complexation | β-Cyclodextrin and Arginine | 1:1:1 | 30-fold in water, 300-fold in pH 1.2 buffer | [13] |
| Co-crystallization | Saccharin Sodium | - | Significant increase | [1][3] |

Experimental Protocols

Protocol 1: Preparation of **Lornoxicam** Solution using Cyclodextrin (Kneading Method)

This protocol describes the preparation of a **lornoxicam**- β -cyclodextrin (β -CD) inclusion complex to enhance aqueous solubility.[10]

- Molar Ratio Calculation: Determine the required molar ratio of lornoxicam to β-CD (a 1:1 molar ratio is common to start with).[10]
- Mixing: Accurately weigh the calculated amounts of lornoxicam and β-CD.
- Kneading: Transfer the powders to a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a paste.
- Trituration: Knead the paste thoroughly for a specified time (e.g., 60 minutes).
- Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
- Sieving: Pass the dried complex through a sieve to obtain a uniform powder.



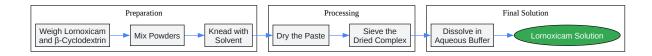
• Dissolution: Dissolve the prepared inclusion complex powder in the desired aqueous buffer.

Protocol 2: Preparation of **Lornoxicam** Nanocrystals by Antisolvent Precipitation

This method aims to improve solubility by reducing the particle size to the nanoscale.[18]

- Solvent Preparation: Prepare a solution of lornoxicam (e.g., 100 mg) in a suitable organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) (e.g., 10 mL). This is "Solution I".[18]
- Antisolvent Preparation: Prepare an aqueous solution containing a stabilizer. For example, dissolve polyvinylpyrrolidone (PVP) or β-cyclodextrin (BCD) in double-distilled water (e.g., 100, 200, or 300 mg in 100 mL). This is "Solution II".[18]
- Precipitation: Place Solution II under constant stirring using a propeller mixer (e.g., 1400 rpm).[18]
- Injection: Inject Solution I dropwise into the stirring Solution II using a syringe. The lornoxicam will precipitate as nanocrystals.[18]
- Stirring: Continue stirring for a defined period (e.g., 2 hours) to allow for complete precipitation and stabilization of the nanocrystals.[18]
- Collection and Use: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a powder.

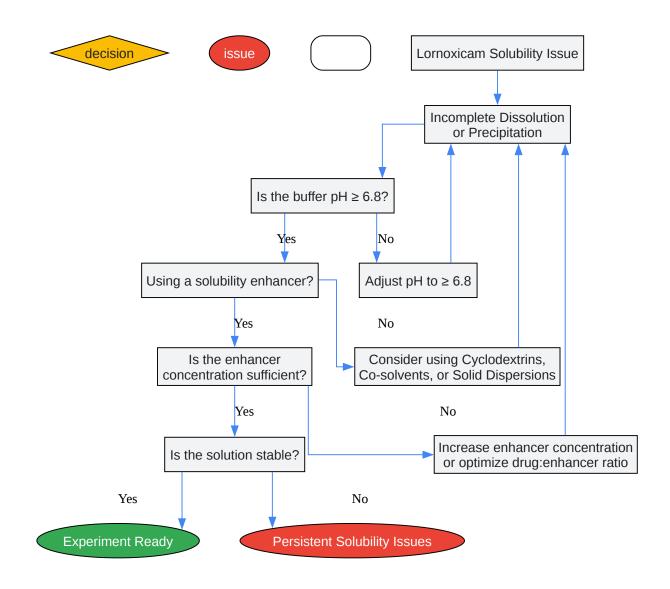
Visual Guides



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Workflow for enhancing *lornoxicam* solubility using β -cyclodextrin.





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Troubleshooting guide for *lornoxicam* solubility issues.



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